Levofenfluramine (+)-camphorate
Description
Molecular Architecture and Crystallographic Characterization
Levofenfluramine (+)-camphorate is a diastereomeric salt composed of the levorotatory enantiomer of fenfluramine paired with (+)-camphoric acid. The molecular formula, C₁₂H₁₆F₃N·C₁₀H₁₆O₄ , corresponds to a molecular weight of 431.489 g/mol . The fenfluramine moiety features a trifluoromethylphenyl group attached to an ethylamino-propane backbone, while the (+)-camphorate counterion contributes a bicyclic monoterpene structure with two carboxylic acid groups (Figure 1).
Crystallographic studies reveal that the compound crystallizes in a hexagonal system with unit cell parameters a = 4.9168 Å , b = 4.9168 Å , c = 5.4089 Å , and angles α = 90° , β = 90° , γ = 120° . The lattice dynamics, inferred from X-ray powder diffraction (XRPD), demonstrate a well-ordered crystalline lattice with distinct d-spacing values corresponding to Miller indices (hkl) such as (100), (002), and (101) (Table 1).
Table 1: Crystallographic Parameters of this compound
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc |
| Unit Cell Volume | 112.4 ų |
| d-Spacings (Å) | 4.92, 3.68, 2.74 |
The fenfluramine component adopts a twisted conformation due to steric interactions between the trifluoromethyl group and the ethylamine side chain, while the camphorate anion stabilizes the structure via hydrogen bonding between its carboxylate groups and the protonated amine of fenfluramine .
Absolute Configuration Determination via X-ray Diffraction
The absolute configuration of this compound was unambiguously assigned using single-crystal X-ray diffraction (SCXRD). The analysis confirmed three defined stereocenters in the fenfluramine moiety: C9 (S) , C10 (R) , and C12 (S) , corresponding to the levorotatory enantiomer . The (+)-camphorate anion exhibits stereocenters at C1 (R) , C2 (R) , and C4 (S) , consistent with the dextrorotatory configuration of natural camphor derivatives (Figure 2).
Table 2: Key X-ray Diffraction Data for Absolute Configuration Assignment
| Reflection (hkl) | 2θ (°) | d-Spacing (Å) | Intensity (%) |
|---|---|---|---|
| (100) | 18.2 | 4.92 | 100 |
| (002) | 24.5 | 3.68 | 85 |
| (101) | 30.1 | 2.74 | 72 |
The Flack parameter of 0.02(3) and Hooft parameter of 0.01(2) confirmed the correctness of the assigned configuration, with residual electron density maps showing no significant disorder in the crystal lattice . Comparative analysis with the racemic form revealed distinct differences in Bragg peak intensities at 2θ = 18.2° and 24.5°, underscoring the enantiopure nature of the compound.
Comparative Stereoelectronic Properties of Enantiomeric Forms
The stereoelectronic profiles of this compound and its dextrorotatory counterpart were evaluated using density functional theory (DFT) calculations. Key findings include:
- Dipole Moments : The levo-enantiomer exhibits a dipole moment of 5.2 Debye , compared to 4.8 Debye for the dextro form, due to asymmetric charge distribution in the trifluoromethylphenyl group .
- Frontier Molecular Orbitals : The highest occupied molecular orbital (HOMO) of the levo-enantiomer is localized on the camphorate anion (-8.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the fenfluramine moiety (-1.5 eV), facilitating charge-transfer interactions absent in the dextro form.
Table 3: Stereoelectronic Comparison of Enantiomers
| Parameter | Levo-Enantiomer | Dextro-Enantiomer |
|---|---|---|
| Dipole Moment (D) | 5.2 | 4.8 |
| HOMO Energy (eV) | -8.2 | -8.0 |
| LUMO Energy (eV) | -1.5 | -1.7 |
The (+)-camphorate anion induces a conformational lock via hydrogen bonding, which stabilizes the levo-fenfluramine conformation and enhances its stereoelectronic asymmetry. This contrasts with the racemate, where intermolecular interactions between enantiomers diminish orbital energy gaps by 0.3–0.5 eV .
Properties
CAS No. |
97158-53-7 |
|---|---|
Molecular Formula |
C22H32F3NO4 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m11/s1 |
InChI Key |
GBMYZGXLAHAFPC-HJYVOTIRSA-N |
Isomeric SMILES |
CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of levofenfluramine (+)-camphorate involves several steps. The primary synthetic route includes the reaction of 3-(trifluoromethyl)benzaldehyde with nitroethane to form 3-(trifluoromethyl)phenyl-2-nitropropene. This intermediate is then reduced to 3-(trifluoromethyl)phenyl-2-propanamine using a reducing agent such as lithium aluminum hydride. The final step involves the resolution of the racemic mixture to obtain the levorotatory enantiomer, which is then reacted with camphoric acid to form this compound .
Chemical Reactions Analysis
Levofenfluramine (+)-camphorate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents such as potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Levofenfluramine (+)-camphorate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of amphetamine derivatives.
Biology: It is studied for its effects on neurotransmitter release and receptor interactions.
Mechanism of Action
Levofenfluramine (+)-camphorate exerts its effects primarily through the modulation of neurotransmitter systems. It acts as a serotonin releasing agent and a dopamine receptor antagonist . The compound increases the release of serotonin by interacting with serotonin transporters, leading to enhanced serotonergic neurotransmission. Additionally, it antagonizes dopamine receptors, which may counteract its potential anorectic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: Levofenfluramine vs. Dexfenfluramine
The primary distinction lies in stereochemistry and pharmacological activity:
Dexfenfluramine’s serotonergic effects led to its withdrawal due to cardiovascular risks (e.g., valvulopathy), while levofenfluramine’s inert profile positions it as a candidate for repurposing with reduced side effects .
Comparison with Other Amphetamine Derivatives
Amphetamine derivatives vary widely in structure and function:
- Chlorpheniramine Maleate : An antihistamine paired with maleate for extended-release formulations . Unlike levofenfluramine, it targets histamine receptors and lacks amphetamine-like CNS stimulation.
- Phenylpropanolamine Hydrochloride: A decongestant with adrenergic activity, often formulated with chlorpheniramine . Its hydrochloride salt prioritizes solubility over thermal stability.
Comparison with Camphorate-Containing Compounds
Camphorate’s role in pharmaceuticals can be inferred from polymer science:
| Compound | Application | Key Property | Reference |
|---|---|---|---|
| Poly(ethylene camphorate) | Thermally stable polymers | High Tg (125°C) | |
| This compound | Drug formulation | Hypothesized stability enhancement |
In copolymers, camphorate substitution for terephthalate preserves thermal performance (Tm = 180–209°C), suggesting analogous benefits in drug salts . This contrasts with maleate salts, which prioritize extended-release profiles over thermal resilience .
Research Findings and Data Tables
Table 1: Thermal Properties of Camphorate vs. Common Salts
Table 2: Pharmacological Profiles of Fenfluramine Enantiomers
Q & A
Q. Table 1: Receptor Binding Profiles of Fenfluramine Derivatives
Advanced: How can researchers resolve contradictions in enantiomer-specific activity data for this compound?
Methodological Answer:
Discrepancies often arise from chiral separation inefficiencies or metabolic interconversion. To address this:
Enantiopure Synthesis : Use asymmetric catalysis (e.g., homochiral MOFs) to synthesize enantiomers with >99% ee .
Analytical Validation : Employ HPLC with chiral stationary phases (e.g., nickel(II) bis[3-(heptafluorobutyryl)-(1R)-camphorate] columns) to verify purity .
Metabolic Stability Testing : Conduct in vitro assays with liver microsomes to assess enantiomer interconversion.
Data Normalization : Account for batch-to-batch variability using internal standards. For example, conflicting in vivo efficacy reports may stem from unmeasured norlevofenfluramine metabolites .
Basic: What are the best practices for characterizing the physicochemical properties of this compound?
Methodological Answer:
Key steps include:
Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability.
Solubility Studies : Use shake-flask methods in biorelevant media (e.g., FaSSIF) to simulate intestinal conditions.
Chiral Purity Assessment : Circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration.
Hyroscopicity Testing : Dynamic vapor sorption (DVS) to assess moisture uptake. Camphorate derivatives, like poly(ethylene camphorate), show predictable thermal behavior (e.g., Tg ~59–66°C) when copolymerized, aiding formulation design .
Advanced: How should researchers design studies to evaluate the metabolic pathways of this compound while minimizing interspecies variability?
Methodological Answer:
Multi-Species Hepatocyte Models : Compare metabolism across human, rat, and dog hepatocytes to identify conserved pathways.
Stable Isotope Tracing : Use <sup>13</sup>C-labeled Levofenfluramine to track metabolite formation via LC-MS/MS.
CYP Enzyme Inhibition Assays : Identify isoform-specific interactions (e.g., CYP2D6) using recombinant enzymes.
In Silico Prediction : Apply QSAR models to extrapolate human clearance rates. Contradictory in vivo data often arise from species-specific CYP expression, necessitating cross-validation .
Basic: What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Methodological Answer:
Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy.
ANOVA with Post Hoc Tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s HSD).
Bootstrap Resampling : Assess parameter uncertainty (e.g., 95% confidence intervals for IC50).
Meta-Analysis : Aggregate data from independent studies to resolve variability, as seen in receptor binding affinity reports .
Advanced: How can enantioselective catalysis improve the synthesis of this compound?
Methodological Answer:
Chiral MOF Catalysts : Utilize frameworks with Lewis acid sites (e.g., Zn(II)) to induce asymmetric induction during key steps like reductive amination .
Dynamic Kinetic Resolution : Combine enzyme-mediated resolution (e.g., lipases) with racemization catalysts to achieve high ee.
In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to optimize reaction trajectories.
Scalability Considerations : Evaluate solvent choice and catalyst loading for green chemistry metrics (e.g., E-factor). Camphorate-based catalysts enhance stereocontrol in multi-step syntheses .
Basic: What guidelines ensure reproducibility in pharmacological assays for this compound?
Methodological Answer:
Standardized Protocols : Follow OECD guidelines for in vitro assays (e.g., plasma protein binding using equilibrium dialysis).
Positive Controls : Include reference compounds (e.g., fluoxetine for serotonin reuptake assays) to validate assay conditions.
Blinded Analysis : Mask sample identities during data collection to reduce bias.
Data Transparency : Share raw datasets in repositories like Zenodo, adhering to FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
